molecular formula C6H11Cl2N B6226038 (2-chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride CAS No. 13105-81-2

(2-chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride

Cat. No. B6226038
CAS RN: 13105-81-2
M. Wt: 168.1
InChI Key:
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Description

2-Chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride, also known as 2-CMP-HCl, is an organic compound that has been used in scientific research for a variety of applications. It is a colorless, odorless, and highly soluble solid that is readily available in a variety of forms. 2-CMP-HCl has a wide range of uses, from its use as a reagent in organic synthesis to its application in the study of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (2-chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride is not well understood. However, it is believed to act as an inhibitor of enzymes involved in the synthesis of proteins. Additionally, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids. Furthermore, it has been observed to interact with certain receptors in the body, which could explain its effects on biochemical and physiological processes.
Biochemical and Physiological Effects
(2-chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been observed to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids. Additionally, it has been shown to interact with certain receptors in the body, which could explain its effects on biochemical and physiological processes. Additionally, it has been observed to induce changes in gene expression, as well as changes in the activity of certain enzymes and proteins.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (2-chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride in lab experiments is its high solubility in a variety of solvents. This makes it easy to work with and allows for a wide range of experiments to be conducted. Additionally, it has a low toxicity and is relatively inexpensive, making it an attractive reagent for a variety of scientific research applications. However, there are some limitations to its use in lab experiments, such as its short shelf life and its tendency to react with other compounds.

Future Directions

Given the wide range of applications for (2-chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride, there are many potential future directions for research. For example, further research could be conducted on its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be conducted on its use as a reagent for the synthesis of other compounds. Additionally, further research could be conducted on its potential use in the production of pharmaceuticals, as well as its potential use as a probe for studying the structure of proteins. Finally, further research could be conducted on its potential use as an inhibitor of enzymes involved in the synthesis of proteins.

Synthesis Methods

(2-chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride can be synthesized in a variety of ways, including the use of a Grignard reaction. In this method, an alkyl halide is reacted with a Grignard reagent to form (2-chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride. This reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is exothermic and produces (2-chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride in high yields.

Scientific Research Applications

(2-chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride has been used in a variety of scientific research applications, including the study of biochemical and physiological effects. It has been used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, and as a probe for studying the structure of proteins. Additionally, it has been used as a reagent for the synthesis of other compounds, such as 2-chloroethylphenylacetonitrile.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2-chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride involves the reaction of propargyl alcohol with methylamine to form propargyl methylamine, which is then reacted with 2-chloroethanol to form the final product.", "Starting Materials": [ "Propargyl alcohol", "Methylamine", "2-Chloroethanol" ], "Reaction": [ "Step 1: Propargyl alcohol is reacted with methylamine in the presence of a catalyst such as palladium on carbon to form propargyl methylamine.", "Step 2: Propargyl methylamine is then reacted with 2-chloroethanol in the presence of a base such as sodium hydroxide to form (2-chloroethyl)(methyl)(prop-2-yn-1-yl)amine.", "Step 3: The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid." ] }

CAS RN

13105-81-2

Product Name

(2-chloroethyl)(methyl)(prop-2-yn-1-yl)amine hydrochloride

Molecular Formula

C6H11Cl2N

Molecular Weight

168.1

Purity

95

Origin of Product

United States

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